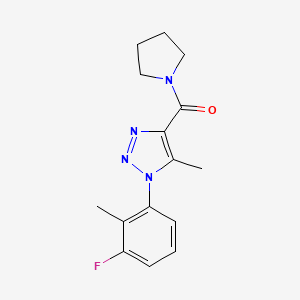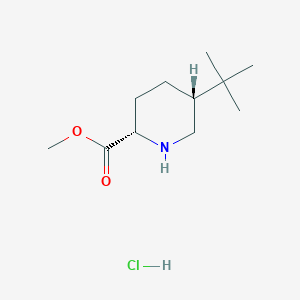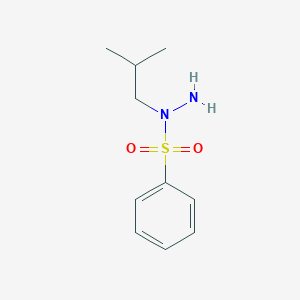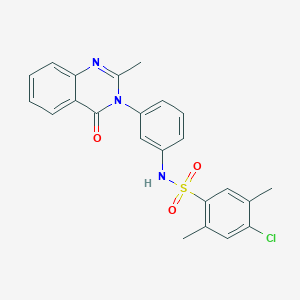![molecular formula C17H15BrN2O3S2 B2783899 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide CAS No. 923472-82-6](/img/structure/B2783899.png)
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been used in the development of fluorescent probes .
Synthesis Analysis
Benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been analyzed using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazole derivatives involve the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
Several optoelectronic properties of benzo[d]thiazole derivatives have been calculated using the DFT/6–311++G (d,p) method . The UV spectra are calculated by using TDDFT on the optimized geometry .Aplicaciones Científicas De Investigación
Synthesis and Photodynamic Therapy Applications
The synthesis and characterization of compounds related to 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide have been explored for their potential in photodynamic therapy (PDT). One study describes the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups that show high singlet oxygen quantum yield, making them promising candidates for PDT, a treatment method for cancer that uses light-sensitive compounds to produce cytotoxic species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antiacetylcholinesterase Activity
Research on benzothiazole-piperazinesulfonamide conjugates has shown promising antibacterial and antifungal activity against various pathogenic strains. Compounds synthesized from substituted 2-aminobenzothiazoles demonstrated significant activity against bacteria such as Micrococcus luteus, Staphylococcus aureus, and fungi like Candida albicans. Additionally, these compounds showed potent acetylcholinesterase inhibitory activity, suggesting their potential use in managing diseases like Alzheimer's (Rao et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Another area of research focuses on the antiproliferative properties of this compound derivatives. A study on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones showed potent antiproliferative activity against various human cancer cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for enhanced activity. This research underscores the compound's potential in cancer therapy, specifically targeting carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial and Antitubercular Agents
Compounds derived from isopropyl thiazole-based sulfonyl derivatives have demonstrated moderate to significant antibacterial and antifungal activities. Specifically, some derivatives exhibited excellent antitubercular properties against Mycobacterium tuberculosis H37Rv, comparing favorably with the first-line drug isoniazid. This suggests a potential avenue for developing new treatments against tuberculosis and other microbial infections (Kumar, Prasad, & Chandrashekar, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVDVNYHBSXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)